molecular formula C7H11ClN2O B1420066 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide CAS No. 1158075-57-0

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide

Cat. No. B1420066
M. Wt: 174.63 g/mol
InChI Key: YXMRZCNUPULPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide, also known as CMCA, is an organic compound that is widely used in scientific research and laboratory experiments. CMCA is a versatile compound with a wide range of applications, including synthesis, biochemical and physiological effects, and future directions.

Scientific Research Applications

Protein Synthesis Studies

A study examined the impact of various chloracetamides, including compounds similar to 2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide, on protein synthesis. It was found that these compounds inhibited protein incorporation in an in vivo system but did not affect translation rates or specific polypeptide synthesis in an in vitro cell-free system, suggesting a selective action mechanism in protein synthesis (Deal, Reeves, Larkins, & Hess, 1980).

Chemical Synthesis

Another study focused on the synthesis of various compounds using chloroacetamides. This study demonstrated efficient methods to synthesize complex chemical structures, indicating the potential of chloroacetamides in facilitating the synthesis of various chemicals, including pharmaceuticals (Dawadi & Lugtenburg, 2011).

Environmental Impact

Research has been conducted on the formation of chloroacetonitrile and N,2-dichloroacetamide from chloroacetaldehyde and monochloramine in water. This study is crucial in understanding the environmental impact of chloroacetamides, highlighting their potential to form toxic byproducts in water treatment processes (Kimura, Komaki, Plewa, & Mariñas, 2013).

Herbicide Analysis

Chloroacetamides are extensively studied for their use as herbicides. Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes helps in understanding their bioactivity and potential risks, contributing to safer agricultural practices (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthetic Chemistry

The synthesis of N-[chloro(dimethyl)silyl]-N-methylacetamide was achieved through a transsilylation reaction, as described in another study. This kind of research demonstrates the versatility of chloroacetamides in synthetic chemistry, enabling the creation of novel compounds (Lazareva & Nikonov, 2015).

properties

IUPAC Name

2-chloro-N-(2-cyanopropan-2-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O/c1-7(2,5-9)10(3)6(11)4-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMRZCNUPULPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(1-cyano-1-methylethyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.